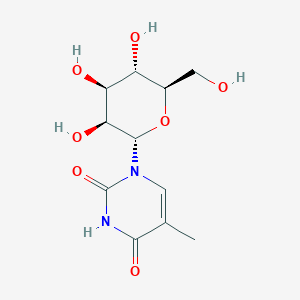
1-(a-D-Mannopyranosyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(a-D-Mannopyranosyl)thymine is a compound that belongs to the class of nucleosides, which are molecules consisting of a nucleobase (thymine in this case) linked to a sugar moiety (a-D-mannopyranose). This compound is significant in the biomedical sector, particularly in the field of therapeutics, where it serves as an agent against specific viral infections, especially those caused by thymidine kinase-deficient viruses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(a-D-Mannopyranosyl)thymine typically involves the glycosylation of thymine with a-D-mannopyranose. One common method includes the use of glycosyl donors such as mannopyranosyl bromides or chlorides in the presence of a Lewis acid catalyst like silver triflate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes expressed in microbial hosts, allowing for large-scale production .
化学反应分析
Types of Reactions
1-(a-D-Mannopyranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different chemical and biological applications .
科学研究应用
1-(a-D-Mannopyranosyl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interactions with enzymes and other biomolecules.
Medicine: It serves as an antiviral agent, particularly against thymidine kinase-deficient viruses, and is being explored for its potential in treating viral infections.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.
作用机制
The mechanism of action of 1-(a-D-Mannopyranosyl)thymine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibits the replication of the virus, particularly in thymidine kinase-deficient viruses, which are unable to phosphorylate thymidine analogs . The molecular targets include viral DNA polymerases and other enzymes involved in DNA synthesis .
相似化合物的比较
Similar Compounds
- 1-(a-D-Glucopyranosyl)thymine
- 1-(a-D-Galactopyranosyl)thymine
- 1-(a-D-Xylopyranosyl)thymine
Uniqueness
1-(a-D-Mannopyranosyl)thymine is unique due to its specific antiviral activity against thymidine kinase-deficient viruses. Its mannopyranosyl moiety provides distinct pharmacokinetic properties, such as improved solubility and stability, compared to other similar nucleoside analogs .
属性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
5-methyl-1-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7+,8+,10+/m1/s1 |
InChI 键 |
RMXUFBPORJBBEZ-XAVNFNALSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


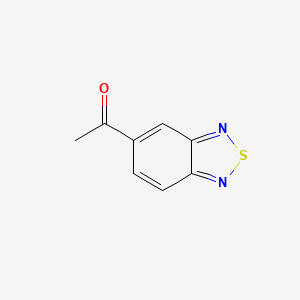
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)

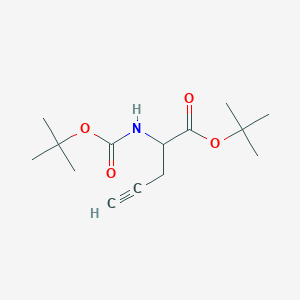
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
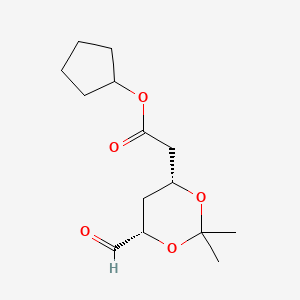
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
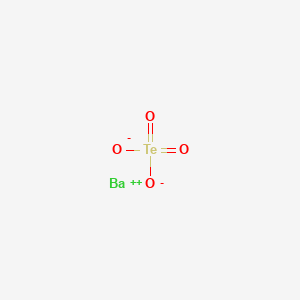

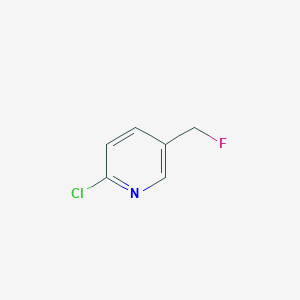
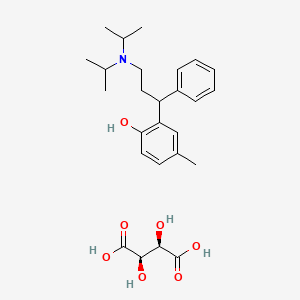


![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
